

Biological activity of 8-Bromoquinazolin-2-amine derivatives

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Compound of Interest

Compound Name: **8-Bromoquinazolin-2-amine**

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An In-depth Technical Guide to the Biological Activity of **8-Bromoquinazolin-2-amine** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.^{[1][2]} Within this class, derivatives featuring a 2-amine substitution and a bromine atom at the 8th position represent a focal point of contemporary drug discovery. The introduction of the 8-bromo moiety can significantly modulate the molecule's electronic properties and steric profile, often enhancing binding affinity and metabolic stability. This guide provides a comprehensive technical overview of the multifaceted biological activities of **8-bromoquinazolin-2-amine** derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation.

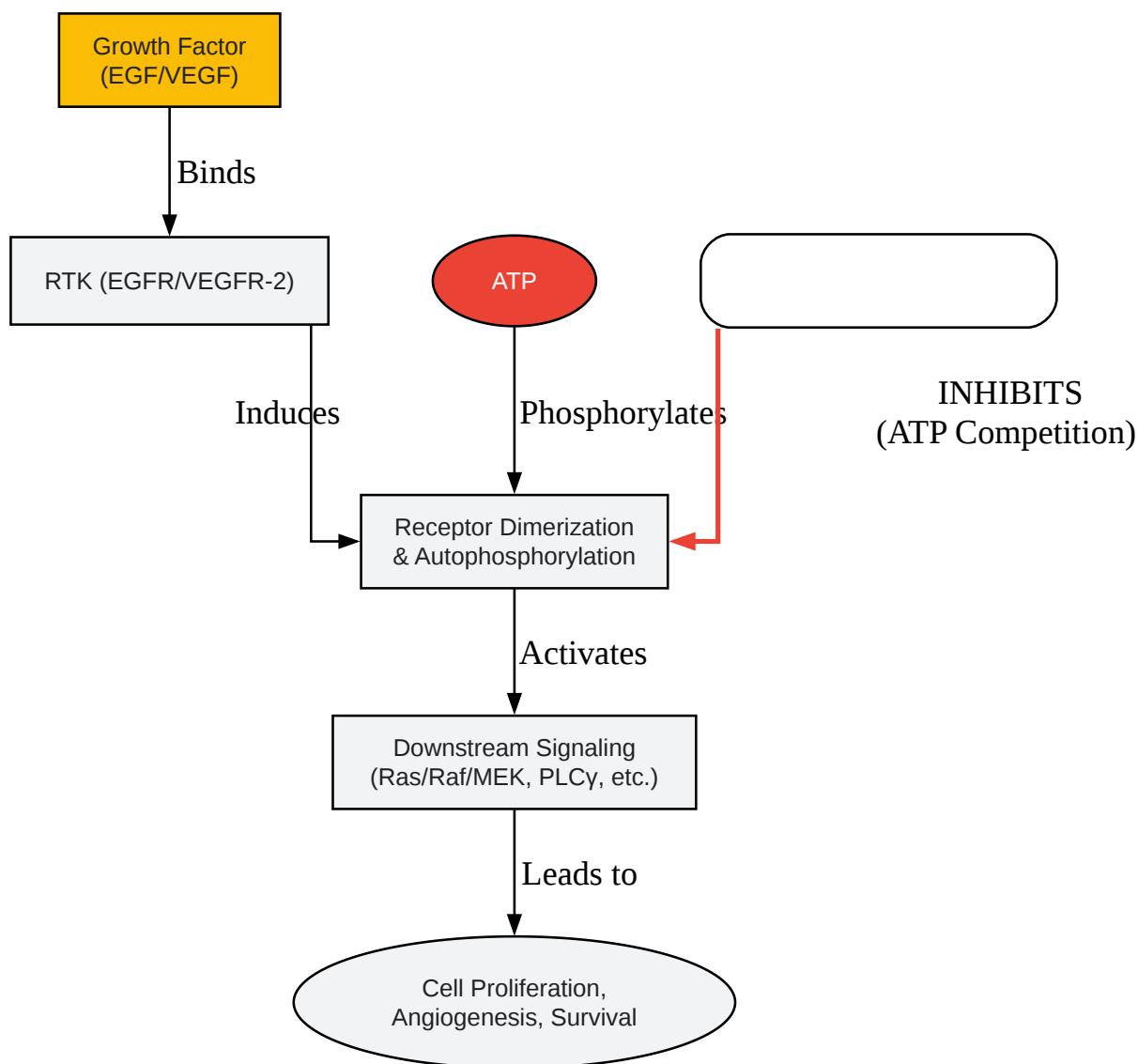
Core Antitumor Mechanisms and Applications

Quinazoline derivatives have made their most significant impact in oncology, with several FDA-approved drugs like gefitinib and erlotinib targeting key signaling pathways in cancer.^{[1][3]} The **8-bromoquinazolin-2-amine** scaffold serves as a versatile template for designing potent inhibitors of critical protein kinases that drive tumor growth, proliferation, and survival.^{[4][5]}

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many quinazoline-based anticancer agents is the competitive inhibition of the ATP-binding site within the catalytic domain of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[\[4\]](#)[\[6\]](#)[\[7\]](#)

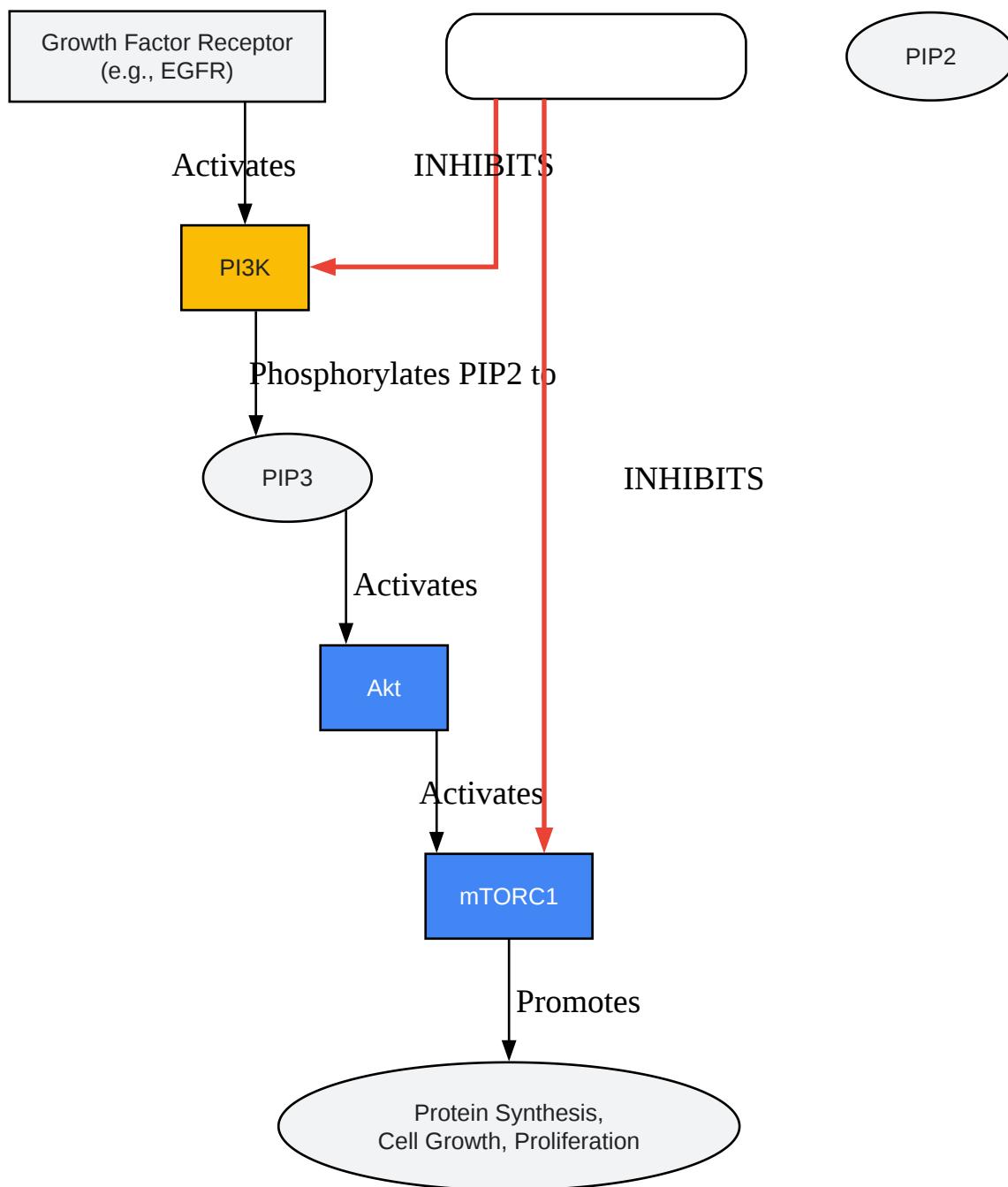
- EGFR Inhibition: Overexpression and mutation of EGFR are hallmarks of various cancers, leading to sustained proliferative signaling.[\[3\]](#)[\[8\]](#) Quinazoline derivatives, especially those with a 4-anilino substitution, mimic the adenine portion of ATP, forming crucial hydrogen bonds with key residues (e.g., Met793) in the EGFR kinase hinge region, thereby blocking downstream signaling.[\[9\]](#) The 8-bromo substituent can enhance this interaction and contribute to higher potency.
- VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily mediated by the VEGF/VEGFR-2 signaling pathway. [\[10\]](#)[\[11\]](#) By inhibiting VEGFR-2 autophosphorylation, these compounds can effectively block the pro-angiogenic signals, leading to a reduction in tumor vascularization and growth.[\[6\]](#)[\[11\]](#)

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Caption: Inhibition of EGFR/VEGFR-2 Signaling Pathway.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a frequent event in human cancers.^{[12][13]} Several quinazoline derivatives have been developed as potent inhibitors of this pathway.^{[14][15][16]} They can act by directly inhibiting PI3K isoforms or by targeting downstream effectors like Akt and mTOR, leading to cell cycle arrest and induction of apoptosis.^{[17][18]}



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Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Summary of Anticancer Activity

The following table summarizes the cytotoxic activity of representative quinazoline derivatives against various human cancer cell lines.

Compound Class/Example	Substitution Pattern	Target Cell Line	IC ₅₀ (μM)	Primary Target(s)	Reference
Quinazoline-Sulfonamide Hybrid	Varied sulfonamides at C4	LoVo (Colorectal)	0.89 - 9.76	Not specified	[4]
4-Anilino-quinazoline	(E)-propen-1-yl at C6/C7	A431 (Skin)	<0.04 - 0.15	EGFR	[3]
Quinazoline-Semicarbazine	Semicarbazine at C6	A549 (Lung)	0.08 - 1.21	EGFR	[19]
6-Bromo-2-(pyridin-3-yl)-quinazoline	4-bromo-phenylethylidene-hydrazinyl at C4	MDA-MB-231 (Breast)	0.03	EGFR/HER2	[3]
2-Thioxobenzog]quinazoline	Varied substitutions	MCF-7 (Breast)	0.19 - 9.87	VEGFR-2	[20]
Dimorpholino quinazoline	(Hetero)aromatic carbamide	MCF-7 (Breast)	0.3 - 1.5	PI3K/Akt/mTOR	[13]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell viability.[\[21\]](#)[\[22\]](#)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[\[23\]](#) NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

- Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 4,000-8,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[24]
- Compound Treatment: Prepare serial dilutions of the **8-bromoquinazolin-2-amine** derivatives in culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 μ M). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
- Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[25]

Antimicrobial Activity

The emergence of drug-resistant microbial pathogens necessitates the discovery of novel antimicrobial agents.[26] Quinazoline derivatives have shown promising potential as antibacterial and antifungal agents.[2][27][28] Structure-activity relationship studies have revealed that the presence of a halogen atom at positions 6 or 8 of the quinazoline ring can significantly enhance antimicrobial activity.[27]

Mechanism and Spectrum

The exact antimicrobial mechanisms are varied, but they are thought to involve the disruption of essential cellular processes such as DNA replication, protein synthesis, or cell wall integrity. [27][28] These derivatives have demonstrated activity against a range of pathogens, including Gram-positive bacteria (e.g., *Staphylococcus aureus*), Gram-negative bacteria (e.g., *Escherichia coli*), and fungi (e.g., *Candida albicans*).[2][29]

Summary of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinazolinone derivatives against various microbial strains.

Compound Class	Microbial Strain	MIC (µg/mL)	Reference
Quinazolin-4(3H)-one derivative	<i>Staphylococcus aureus</i>	50 - 100	[28]
Quinazolin-4(3H)-one derivative	<i>Streptococcus pneumoniae</i>	50 - 100	[28]
Quinazolinone derivative	<i>Escherichia coli</i>	>100	[29]
Quinazolinone derivative	<i>Pseudomonas aeruginosa</i>	50	[29]
Quinazolinone derivative	<i>Candida albicans</i>	50	[29]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a gold-standard quantitative method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[30][31][32]

Principle: The assay involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after overnight incubation.[31][33]

Step-by-Step Methodology:

- Compound Preparation: Prepare a stock solution of the **8-bromoquinazolin-2-amine** derivative in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 μ L.
- Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 μ L. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
- Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.
- Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.
- Validation: The test is valid if the growth control well is turbid and the sterility control well is clear.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases.^[34]

Quinazoline derivatives have been explored for their anti-inflammatory properties, which are often linked to the inhibition of key inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of these compounds may arise from their ability to inhibit enzymes like cyclooxygenase (COX), which are crucial for the synthesis of prostaglandins (e.g., PGE₂), potent inflammatory mediators.^{[34][35]} By reducing the production of these pro-inflammatory molecules, the derivatives can alleviate inflammatory responses.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[36][37]

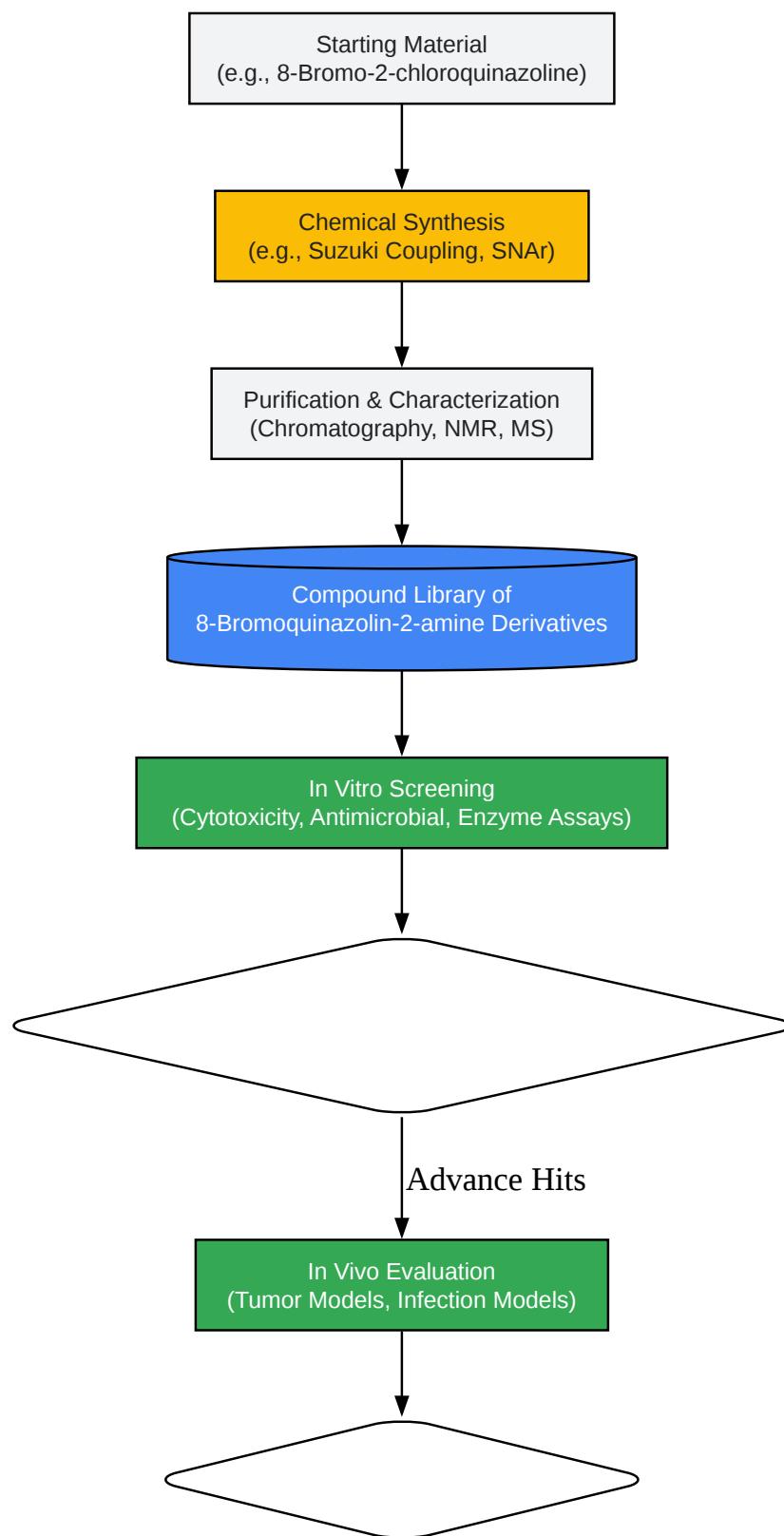
Principle: The sub-plantar injection of carrageenan into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.[36]

Step-by-Step Methodology:

- **Animal Acclimatization:** Use healthy Wistar albino rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.[37]
- **Grouping and Dosing:** Divide the rats into groups (n=6 per group): a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the **8-bromoquinazolin-2-amine** derivative. Administer the compounds orally or intraperitoneally 60 minutes before inducing inflammation.
- **Baseline Measurement:** Before carrageenan injection, measure the initial volume or thickness of each rat's right hind paw using a plethysmometer or digital calipers.
- **Induction of Inflammation:** Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[36]
- **Paw Volume Measurement:** Measure the paw volume/thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
- **Data Analysis:** Calculate the percentage of edema inhibition for each group at each time point using the formula: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$ Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Synthesis and Evaluation Workflow

The development of novel **8-bromoquinazolin-2-amine** derivatives follows a structured workflow from chemical synthesis to biological validation. A common synthetic strategy involves using a key intermediate, such as 8-bromo-2-chloroquinazoline, which can then be subjected to nucleophilic substitution and cross-coupling reactions to generate a diverse library of final compounds.[\[38\]](#)

[Click to download full resolution via product page](#)**Caption:** General Workflow for Synthesis and Biological Evaluation.

Conclusion and Future Perspectives

8-Bromoquinazolin-2-amine derivatives constitute a highly promising class of biologically active compounds. Their structural versatility allows for fine-tuning of their activity against a range of therapeutic targets, particularly those relevant to oncology. The strong foundation of research in anticancer kinase inhibition, coupled with emerging data on their antimicrobial and anti-inflammatory properties, positions this scaffold as a valuable starting point for future drug discovery programs. Further research should focus on elucidating detailed structure-activity relationships, exploring novel molecular targets, and optimizing pharmacokinetic and safety profiles to translate these promising laboratory findings into clinically effective therapeutic agents.

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